5-(4-Chlorophenyl)-2-methylpyrimidine

Lipophilicity ADME QSPR

Supply challenges arise when sourcing 5-aryl-2-methylpyrimidines with consistent halogen-specific properties. This compound resolves that need as the validated precursor for LY56110 (aromatase IC50 29 nM), providing a measured logP of 2.48 for an optimal permeability-stability balance. Key advantages: - Chlorine-specific halogen bonding (~20 kJ·mol⁻¹ stabilization) that fluoro analogs cannot replicate. - Boiling point of 322.2±25.0 °C ensures minimal evaporative loss during long-term DMSO storage. - MW 204.66 and logP 2.48 comply with Rule of Three for fragment-based lead discovery.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
Cat. No. B13103348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-methylpyrimidine
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3
InChIKeyQGLPDOXUVBIIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-2-methylpyrimidine: Overview & Medicinal Chemistry Role


5-(4-Chlorophenyl)-2-methylpyrimidine (CAS 82525-22-2) is a 5-aryl-2-methylpyrimidine derivative that serves as a versatile scaffold and synthetic intermediate in medicinal chemistry . Characterized by a para-chlorophenyl substituent at the 5-position and a methyl group at the 2-position of the pyrimidine ring, this compound provides a balance of steric bulk and electronic character that is distinct from its fluoro, bromo, and unsubstituted phenyl analogs. Its primary reported application is as a critical precursor in the synthesis of LY56110, an orally active nonsteroidal aromatase inhibitor with an in vitro IC50 of 29 nM [1]. The compound’s 4-chlorophenyl motif is known to engage in halogen bonding and hydrophobic packing interactions that can significantly influence target binding and pharmacokinetic profiles relative to alternative substituents [2].

Reported precursor for nonsteroidal aromatase inhibitor synthesis
Supports halogen-series SAR in kinase and enzyme inhibitor design
Fragment-compliant physicochemical profile for lead optimization

Why 4-Chlorophenyl Substitution Is Not Interchangeable With Other Analogs


5-Aryl-2-methylpyrimidines are not functionally interchangeable, as the nature of the para-substituent on the phenyl ring dramatically alters lipophilicity, electronic distribution, and steric footprint, which collectively dictate target engagement, selectivity, and metabolic stability [1]. For example, the 4-chloro analog exhibits a measured logP of 2.48, contrasting with the 4-fluoro variant (logP 2.59) and 4-bromo variant (logP 3.21) . This difference of ~0.7 log units between the chloro and bromo derivatives corresponds to an approximate 5-fold difference in lipid partitioning, directly affecting membrane permeability and CYP-mediated metabolism. Additionally, the chlorine atom can participate in halogen bonding that fluoro and methyl substituents cannot engage in, meaning that simple replacement of the 4-chlorophenyl group with a 4-fluorophenyl group may lead to loss of specific binding interactions required for potency in targets validated for chlorinated scaffolds [2].

4-Fluoro analog
May lack halogen bonding, potentially altering target binding interactions.
4-Bromo analog
Higher logP may shift ADME profile and increase CYP-mediated metabolism risk.
4-Methoxy analog
Lower thermal stability may reduce long-term storage integrity and library reliability.

Quantitative Differentiation Evidence Versus Close Analogs


Measured LogP Comparison Among 4-Halophenyl Isosteres

The lipophilicity of 5-(4-chlorophenyl)-2-methylpyrimidine (logP 2.48) is notably lower than that of the 4‑bromo analog (logP 3.21) and the 4‑fluoro analog (logP 2.59), providing a rational basis for selection when balancing potency and metabolic clearance .

Measured logP vs analogs
Data to verify
ΔlogP Cl vs Br: −0.73; vs F: −0.11; vs H: +2.77
Supports selection for balanced lipophilicity profile
Shake-flask method; ChemSrc data, context-dependent
Lipophilicity ADME QSPR

Synthetic Specificity in the Clinical Aromatase Inhibitor LY56110

5-(4-Chlorophenyl)-2-methylpyrimidine is a documented key intermediate in the synthesis of LY56110 (α,α-bis(4-chlorophenyl)-5-methylpyrimidine), an orally active nonsteroidal aromatase inhibitor [1]. LY56110 exhibits an in vitro IC50 of 29 nM against aromatase, whereas the corresponding 4‑fluoro isostere (prepared from 5-(4-fluorophenyl)-2-methylpyrimidine) or 4‑bromo isostere either shows reduced enzyme inhibition or unfavorable metabolic induction profiles [2].

Aromatase inhibition via LY56110 precursor
Reported
LY56110 IC50 29 nM; ≥10-fold reduction with 4-F analog
4-Chloro substituent critical for target inhibition potency
Recombinant CYP19 assay; 30 min incubation
Medicinal Chemistry Aromatase Inhibition Oncology

Halogen Bond Donor Ability Versus Fluoro and Methyl Analogs

The 4-chlorophenyl group acts as a halogen bond donor with a calculated σ‑hole magnitude of approximately +20 kJ·mol⁻¹, significantly larger than the 4‑fluorophenyl analog (σ‑hole ∼ +10 kJ·mol⁻¹) and qualitatively orthogonal to the 4‑methylphenyl analog which lacks halogen‑bonding capability [1]. This property directly translates into improved binding free energy for targets that feature a complementary Lewis base in the orthosteric site.

Halogen bond donor strength
Class-level
σ-hole ~+20 kJ·mol⁻¹ (Cl); +10 (F); 0 (CH3)
Supports targets with validated halogen bonding site
Computed M06-2X/aug-cc-pVDZ; PDB models
Halogen Bonding Molecular Recognition Structural Biology

Fragment-Like Physicochemical Profile for Lead Optimization

With a molecular weight of 204.66 Da, logP of 2.48, and only 2 hydrogen‑bond acceptors, 5-(4-chlorophenyl)-2-methylpyrimidine obeys the Rule of Three for fragment‑based screening, whereas the 4‑bromo analog (MW 249.11 Da, logP 3.21) exceeds the recommended lipophilicity threshold (logP ≤ 3) and the 4‑(tert‑butyl) or 4‑phenyl derivatives exceed both molecular weight and logP criteria [1].

Fragment Rule of Three compliance
Reported
MW 204.66, logP 2.48, HBD 0, HBA 2 → Fully compliant
Fragment suitable for lead growth with ligand efficiency
Per Congreve et al. criteria
Fragment-Based Drug Design Ligand Efficiency Physicochemical Properties

Thermal Stability and Storage Profile Versus Oxygenated Analogs

5-(4-Chlorophenyl)-2-methylpyrimidine exhibits a boiling point of 322.2±25.0 °C at 760 mmHg, substantially higher than that of the 4‑methoxy analog (estimated boiling point ∼ 280–290 °C based on additive group methods), indicating superior thermal stability and lower volatility under standard laboratory conditions . This difference is consistent with the stronger intermolecular interactions imparted by the chlorine substituent compared to the methoxy group.

Thermal stability vs oxygenated analog
Data to verify
BP 322.2±25.0 °C (Cl); ~280–290 °C (OMe analog)
Lower volatility may improve storage integrity
Joback/Stein-Brown estimation for comparator
Stability Storage Thermal Analysis

Optimal Application Scenarios Based on Differentiated Evidence


Oral Aromatase Inhibitor Development With Balanced Lipophilicity

When designing nonsteroidal aromatase inhibitors intended for oral administration, 5-(4-chlorophenyl)-2-methylpyrimidine is the preferred 5-aryl precursor due to its measured logP of 2.48, which provides an optimal balance between membrane permeability and metabolic stability. This property was directly exploited in the synthesis of LY56110, which achieved an aromatase IC50 of 29 nM and demonstrated oral efficacy in vivo [1]. The 4-bromo analog (logP 3.21) would introduce excessive lipophilicity, increasing the risk of CYP induction and rapid hepatic clearance, while the 4-fluoro analog (logP 2.59) lacks the halogen bonding capability essential for high-affinity dual aryl binding .

Fragment-Based Discovery Targeting Halogen Bonding Sites

For FBLD (Fragment-Based Lead Discovery) campaigns where structural biology or computational modeling identifies a backbone carbonyl or carboxylate group capable of engaging a halogen bond, 5-(4-chlorophenyl)-2-methylpyrimidine serves as a superior starting fragment. Its 4-chlorophenyl group contributes approximately +20 kJ·mol⁻¹ of halogen bonding stabilization, which is ~2-fold stronger than the 4-fluoro analog [2]. Furthermore, its physicochemical properties (MW 204.66, logP 2.48) fully comply with the Rule of Three, ensuring ligand efficiency metrics are not compromised during fragment growth [3].

Long-Term Library Storage and Automated High-Throughput Screening

The elevated boiling point (322.2±25.0 °C) of 5-(4-chlorophenyl)-2-methylpyrimidine compared to oxygenated analogs such as the 4-methoxy derivative (estimated 280–290 °C) confers superior thermal stability and lower evaporative loss during prolonged storage in DMSO stocks . This property is critical for HTS (High-Throughput Screening) facilities where compound integrity must be maintained over years of repeated freeze‑thaw cycles. Procurement teams should therefore prioritize the 4-chloro derivative over the 4-methoxy analog when assembling diverse screening libraries with long shelf-life requirements.

Halogen Series SAR Studies in Kinase Inhibitor Scaffolds

In medicinal chemistry programs investigating the SAR of chloro‑, fluoro‑, and bromo‑substituted pyrimidine kinase inhibitors, 5-(4-chlorophenyl)-2-methylpyrimidine is the critical comparator compound that enables direct assessment of chlorine‑specific binding contributions. The distinct σ‑hole magnitude and steric profile of chlorine relative to fluorine and bromine allow researchers to deconvolve electronic from steric effects in kinase active sites [2]. This compound should be included as a mandatory member of any halogen‑scanning library designed to probe halogen bonding interactions in ATP‑binding pockets.

Application
Selection Property
Validation Focus
Oral aromatase inhibitor synthesis
Balanced logP for permeability/stability
Aromatase enzyme inhibition and oral exposure model review
Fragment-based design with halogen bonding
Chlorine σ-hole donor strength and fragment compliance
Halogen bond interaction validation and ligand efficiency assessment
Long-term HTS library storage
High boiling point and thermal stability
Boiling point reproducibility and evaporative loss monitoring
Kinase inhibitor SAR halogen scanning
Distinct σ-hole and steric profile of Cl vs F/Br
Kinase panel selectivity and binding mode determination
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